molecular formula C22H19ClN2O B2432873 2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole CAS No. 537017-96-2

2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No. B2432873
CAS RN: 537017-96-2
M. Wt: 362.86
InChI Key: NEKJHZGWSNLKGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several studies that have synthesized similar benzimidazole derivatives. For instance, a study synthesized 2-phenyl substituted benzimidazole derivatives and tested their antiproliferative and antimicrobial activities . Another study synthesized and evaluated 2- (2- ( (4-substituted-phenoxy)methyl)-1H-benzo [d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Scientific Research Applications

Nanoparticle Carrier Systems for Agricultural Applications

Benzimidazole derivatives, such as carbendazim and tebuconazole, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to improve their delivery and efficacy in agricultural settings. These carrier systems offer benefits such as sustained release, reduced environmental toxicity, and enhanced stability, making them effective for the control of fungal diseases in plants (Campos et al., 2015).

Antiviral Applications

Research on benzimidazole derivatives has identified compounds like TBZE-029 as selective inhibitors of enterovirus replication. These inhibitors target the nonstructural protein 2C of the virus, altering its sensitivity and offering a potential pathway for antiviral drug development (De Palma et al., 2008).

Antioxidant and Antimicrobial Properties

Benzimidazole derivatives have demonstrated significant antioxidant and antimicrobial activities. Compounds with specific substitutions on the benzimidazole ring exhibit promising activities against various bacterial strains and have been evaluated for their potential as therapeutic agents (Zhou et al., 2013).

Synthesis and Application in Materials Science

The synthesis of benzimidazole derivatives and their application in creating novel materials, such as aromatic polyimides, showcases their versatility. These materials exhibit desirable properties like solubility in organic solvents, thermal stability, and potential use in high-performance polymers (Butt et al., 2005).

Anticancer and Antibacterial Agents

Novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes derived from benzimidazole have been synthesized, displaying high antibacterial activity and cytotoxicity against cancer cell lines. These complexes represent a new class of compounds with potential therapeutic applications (Patil et al., 2011).

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-16-6-2-3-7-17(16)14-25-21-9-5-4-8-20(21)24-22(25)15-26-19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKJHZGWSNLKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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